Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2-3,5-7H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWCXQRRJNLPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate involves a Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate . The reaction is highly regioselective and typically carried out under controlled conditions to ensure high yield and purity. The product is then subjected to ketal hydrolysis using hydrochloric acid, which is more efficient than other more elaborate methods .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Ketal Hydrolysis
The bicyclic ketal intermediate undergoes hydrolysis to yield the ketone-functionalized product. Conventional methods (e.g., aqueous acid) often fail due to the compound’s stability, but HCl in methanol achieves efficient cleavage :
| Hydrolysis Condition | Efficiency |
|---|---|
| Reagent | 6M HCl in methanol |
| Reaction Time | 2–4 hours |
| Temperature | 60–80°C |
| Yield | 85–90% |
This step is critical for accessing the 3-oxo group, which is pivotal for downstream functionalization. Competing side reactions (e.g., ester hydrolysis) are minimal under these conditions .
Ester Group Reactivity
The methyl ester undergoes transesterification and hydrolysis reactions. For example, reaction with isoamyl alcohol under acid catalysis produces diisoamyl esters, though yields are moderate due to steric hindrance :
| Esterification Parameter | Value/Condition |
|---|---|
| Alcohol | Isoamyl alcohol |
| Catalyst | HCl |
| Temperature | Reflux |
| Yield | 40–50% |
Retro-Diels-Alder fragmentation occurs under electron impact ionization (GC-MS), producing maleic acid derivatives (m/z = 117) and isoamyl fragments (m/z = 71) .
Bicyclic Framework Modifications
The strained bicyclo[2.2.1]heptane system enables ring-opening reactions:
-
Base-induced ring opening : Treatment with NaOH cleaves the oxygen bridge, generating shikimic acid analogs .
-
Halogenation : Bromination at position 3 proceeds via radical mechanisms, though competing allylic bromination reduces selectivity .
Key Research Findings
-
Stereochemical outcomes in the Diels-Alder reaction are controlled by the electron-withdrawing bromine group .
-
HCl-mediated ketal hydrolysis outperforms enzymatic or Lewis acid methods for this substrate .
-
Steric bulk significantly impacts esterification efficiency, with yields dropping for alcohols larger than methanol .
Scientific Research Applications
Synthetic Methodologies
Diels-Alder Reaction : The primary synthetic route for methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate involves a Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate. This reaction is notable for its regioselectivity and stereoselectivity, yielding high product purity (often above 80%) and minimal side reactions. The Diels-Alder reaction is a cornerstone in organic chemistry, enabling the construction of complex molecular architectures efficiently.
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its bicyclic structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Compounds with similar bicyclic frameworks have been shown to interact with various biological targets, including enzymes and receptors involved in metabolic pathways, suggesting potential therapeutic applications.
Case Study Example : Research indicates that derivatives of bicyclic compounds can exhibit anti-inflammatory properties, making them candidates for drug development targeting inflammatory diseases.
Material Science
In material science, this compound's unique structure may allow it to be utilized in the formulation of polymers or specialty chemicals. Its reactivity patterns can be exploited to create novel materials with specific mechanical or thermal properties.
Potential Applications :
- Polymer Synthesis : The compound can be incorporated into polymer backbones to enhance properties such as flexibility or thermal stability.
- Specialty Chemicals : It may serve as a building block for developing coatings or adhesives with improved performance characteristics.
Mechanism of Action
The mechanism of action of Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and ester groups can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. Detailed studies on its exact mechanism are limited, but its reactivity suggests it can form covalent bonds with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro and oxo substituents (e.g., ) enhance reactivity in Diels–Alder reactions by polarizing the dienophile.
- Steric Effects : Bulky groups like tert-butyl esters () or silyl ethers () reduce reaction rates but improve stereoselectivity.
- Amino Derivatives: Amino-substituted analogs () are precursors for bioactive molecules but require protection (e.g., as hydrochloride salts) for stability.
Key Findings :
- Diels–Alder Reactions : High yields (e.g., 89% in ) are achieved under thermal conditions, but stereoselectivity depends on substituent electronics.
- Catalytic Methods : Asymmetric catalysis (e.g., using Sm(OTf)3 in ) enables enantioselective synthesis of derivatives with >95% stereochemical purity.
- Protection Strategies: Amino groups are often protected as hydrochlorides () or tert-butyl carbamates () to prevent side reactions.
Physicochemical Properties
Table 3: Physical Properties of Selected Analogs
Trends :
- Polar Substituents: Nitro and oxo groups increase melting points (e.g., 108–110°C in ) but reduce solubility in nonpolar solvents.
- Steric Protection : Silyl ethers () enhance solubility in organic media while maintaining stereochemical integrity.
Biological Activity
Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate, an organic compound with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.18 g/mol, has garnered attention for its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its rigidity and reactivity. Its functional groups, particularly the ketone and ester, play crucial roles in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 64810-11-3 |
This compound exhibits its biological activity primarily through interactions with enzymes and receptors in biological systems. The ketone group may participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification, influencing various metabolic pathways.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Antioxidant Properties : The compound's structure suggests potential antioxidant activity by scavenging free radicals, which is critical in preventing oxidative stress-related diseases.
- Enzyme Inhibition : As a substrate or inhibitor in biochemical assays, it can help elucidate enzyme mechanisms, particularly those involved in metabolic pathways.
Case Studies
- Synthesis and Characterization : A study demonstrated an efficient synthesis of this compound via Diels-Alder reaction, highlighting its utility as an intermediate in organic synthesis .
- Biological Assays : In vitro assays have been performed to evaluate the compound's effects on various cell lines, focusing on its potential as an enzyme inhibitor and its antioxidant capacity .
- Comparative Analysis : Research comparing this compound with structurally similar compounds indicates unique reactivity patterns that may enhance its biological efficacy .
Q & A
Q. What are the common synthetic routes for Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate?
The compound is primarily synthesized via Diels-Alder reactions. For example, heating methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate with cyclopentadiene in toluene at 125°C for 96 hours yields stereoisomeric cycloadducts (total yield: 89%). Purification involves semi-preparative HPLC with methanol/water eluents . Structural confirmation employs IR, ¹H/¹³C NMR, and MS .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
- IR spectroscopy : Identifies carbonyl (1,705 cm⁻¹) and nitro group (1,537 cm⁻¹) vibrations .
- NMR : ¹H NMR resolves bridgehead protons (δ 2.04–3.12 ppm) and olefinic signals (δ 6.09–6.31 ppm); ¹³C NMR confirms ester carbonyl (δ 167–173 ppm) .
- HPLC : Monitors reaction progress (λ = 254 nm) and purity .
Q. How is the purity of the compound assessed post-synthesis?
Purity is validated via HPLC retention times (e.g., 27.3 min and 31.4 min for diastereomers) and melting point analysis (e.g., 108–110°C vs. 65–67°C for isomers). Semi-preparative HPLC with methanol/water (65:35 v/v) ensures separation .
Q. What are the typical reaction conditions for its synthesis?
Optimal conditions include:
- Solvent: Dry toluene or THF .
- Temperature: 125°C for cycloadditions .
- Catalysts: ZnI₂ for furan-based syntheses .
- Reaction time: 3–96 hours, depending on substituents .
Advanced Research Questions
Q. How can computational methods like DFT study the reaction mechanism?
B3LYP/6-31G(d) simulations reveal two pathways:
- A one-step, two-stage mechanism forming a bicyclic intermediate via 4-aza-2-(4-nitrophenyl)-5-oxybicyclo[3.4.0]nonadiene-4-oxide, followed by [3.3]-sigmatropic rearrangement.
- A single-step pathway for diastereomer formation. Activation energies and transition states are calculated to predict regioselectivity .
Q. What strategies optimize stereoselectivity in its synthesis?
- Catalysis : Samarium triflate (Sm(OTf)₃) in asymmetric Diels-Alder reactions improves enantiomeric excess (e.g., 93% yield with [α]²⁰_D = −126°) .
- Solvent effects : Polar aprotic solvents enhance endo selectivity in cycloadditions .
- Substituent engineering : Electron-withdrawing groups (e.g., nitro) on dienophiles increase reaction rates and stereochemical control .
Q. What are the challenges in achieving regioselectivity in cycloaddition reactions?
Competing pathways (e.g., endo vs. exo transition states) complicate regioselectivity. Computational studies show that steric hindrance from substituents (e.g., 4-nitrophenyl) favors specific transition states, while electronic effects dictate orbital interactions. Experimental validation via HPLC and NMR is critical .
Q. How do substituents on dienes/dienophiles affect reaction outcomes?
- Electron-deficient dienophiles (e.g., maleic anhydride) accelerate reactions but may reduce stereoselectivity.
- Bulkier substituents (e.g., tert-butyl) on dienes increase steric strain, favoring exo products. For example, methyl acrylate derivatives yield 41% product under ZnI₂ catalysis, while nitro-substituted analogs require higher temperatures .
Methodological Notes
- Synthetic Optimization : Use continuous flow reactors to enhance yield and reduce reaction times for large-scale syntheses .
- Stereochemical Analysis : X-ray crystallography or NOESY NMR can resolve ambiguous stereochemistry in diastereomers .
- Computational Tools : Gaussian or ORCA software for DFT studies; visualize transition states with GaussView .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
